(R)-Dolaphenine: Structural Elucidation, Stereochemistry, and Its Role in the Evolution of Auristatins
(R)-Dolaphenine: Structural Elucidation, Stereochemistry, and Its Role in the Evolution of Auristatins
Executive Summary
Dolastatin 10, an extraordinarily potent antimitotic pentapeptide initially isolated from the Indian Ocean sea hare Dolabella auricularia, has served as a foundational scaffold for modern targeted oncology[1]. The molecule derives its sub-nanomolar cytotoxicity from a unique sequence of amino acids, terminating at the C-terminus with a peculiar primary amine known as (S)-dolaphenine (Doe)[1].
While the natural product relies on the (S)-enantiomer, the synthesis and pharmacological evaluation of its unnatural diastereomer—(R)-dolaphenine —triggered a paradigm shift in structure-activity relationship (SAR) studies. The discovery that the inversion of the C-terminal stereocenter retained potent tubulin-binding affinity directly catalyzed the development of simplified auristatin payloads (e.g., MMAE, MMAF) currently utilized in FDA-approved antibody-drug conjugates (ADCs)[2][3]. This whitepaper provides an in-depth technical analysis of the structure, stereochemical synthesis, and analytical resolution of (R)-dolaphenine.
Structural Architecture and Stereochemistry
(R)-Dolaphenine is a non-proteinogenic, descarboxythiazole primary amine. Its structural identity is defined by the replacement of the carboxylic acid moiety of D-phenylalanine with a 1,3-thiazole ring.
-
Chemical Identity: (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine[4].
-
Molecular Formula: C₁₁H₁₂N₂S[4].
-
Stereocenter Analysis (C1): The absolute configuration at the C1 alpha-carbon is dictated by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents rank as follows:
-
Amino group (–NH₂)
-
2-Thiazolyl group (bound via carbon to N and S)
-
Benzyl group (–CH₂C₆H₅)
-
Hydrogen atom (–H)
-
In the (R)-configuration, with the lowest priority hydrogen atom oriented away from the viewer, the sequence from priority 1 to 3 traces a clockwise direction. This spatial arrangement is the direct synthetic derivative of D-phenylalanine, standing in contrast to the natural (S)-dolaphenine derived from L-phenylalanine[5].
The Pharmacological Paradigm Shift: (6R)-Isodolastatin 10
During the total synthesis of Dolastatin 10, researchers synthesized a chiral isomer known as (6R)-isodolastatin 10 , wherein the natural (S)-Doe unit was replaced by the unnatural (R)-Doe[6].
Causality of Retained Cytotoxicity
Standard peptide SAR dictates that stereochemical inversion at a terminal residue severely disrupts target protein binding. However, in vitro evaluations revealed that (6R)-isodolastatin 10 did not show any significant difference in its human cancer cell line activity when compared to natural Dolastatin 10[7][8].
This anomaly is explained by the structural dynamics of the vinca alkaloid binding domain on tubulin[2]. The binding pocket accommodating the C-terminus is highly flexible and primarily driven by hydrophobic interactions with the benzyl side chain, rather than strict spatial recognition of the thiazole ring's orientation. This critical finding proved that the complex 2-thiazolyl unit could be replaced with simpler amides (such as phenethylamine derivatives), directly leading to the design of highly successful auristatin payloads[3].
Mechanism of action for Dolastatin/Auristatin payloads following ADC internalization.
Quantitative Data Summary
The structural tolerance of the tubulin binding pocket is summarized in the comparative data below:
| Property | Natural Dolastatin 10 | (6R)-Isodolastatin 10 |
| C-Terminal Configuration | (S)-Dolaphenine | (R)-Dolaphenine |
| Stereocenter Origin | L-Phenylalanine | D-Phenylalanine |
| Tubulin Binding Site | Vinca Domain[2] | Vinca Domain |
| In Vitro Cytotoxicity | Sub-nanomolar (IC₅₀)[1] | Sub-nanomolar (IC₅₀)[7] |
| HPLC Resolution | Requires Phosphate Buffer[6] | Requires Phosphate Buffer[6] |
Stereoretentive Synthesis Protocol for (R)-Dolaphenine
Historically, the synthesis of dolaphenine relied on the conversion of phenylalanine to a thiazolidine intermediate, followed by dehydrogenation using manganese dioxide (MnO₂). However, this oxidative step was highly erratic, frequently resulting in partial to complete racemization of the C1 chiral center[5].
To ensure absolute stereochemical integrity, modern protocols utilize a thio-Ugi reaction followed by a stereoretentive palladium-catalyzed reduction[9].
Step-by-Step Methodology: Endothiodipeptide Route
This protocol acts as a self-validating system by avoiding harsh oxidants, ensuring the ee% of the starting D-phenylalanine is preserved through to the final product.
-
Endothiodipeptide Assembly:
-
Procedure: React N-Boc-D-phenylalanine with an isocyanoacetate and a thioacid.
-
Causality: The multi-component thio-Ugi reaction constructs the necessary thioamide backbone under mild conditions, strictly preserving the (R)-alpha-stereocenter of the D-phenylalanine derivative[9].
-
-
Saponification and Cyclodehydration:
-
Procedure: Treat the resulting endothiodipeptide with LiOH in THF/H₂O to yield the free carboxylic acid. Subsequently, react the acid with trifluoromethanesulfonic anhydride (Tf₂O) at 0 °C in dichloromethane.
-
Causality: Tf₂O triggers rapid cyclodehydration to form a thiazolyl triflate intermediate. Bypassing the thiazolidine state entirely eliminates the risk of base- or radical-induced racemization[9].
-
-
Palladium-Catalyzed Reduction:
-
Procedure: Subject the thiazolyl triflate to Pd(OAc)₂, triphenylphosphine, and formic acid in DMF at 60 °C.
-
Causality: Formic acid acts as a mild, controlled hydride source. The palladium catalyst selectively reduces the triflate, yielding the fully aromatized 1,3-thiazole ring while maintaining >93% enantiomeric excess (ee)[9].
-
-
Validation Check: Perform chiral HPLC on the purified Boc-(R)-Dolaphenine. The absence of the (S)-enantiomer peak validates the stereoretentive nature of the Pd-catalyzed step.
Workflow for stereoretentive synthesis of Boc-(R)-Dolaphenine via thio-Ugi reaction.
Analytical Resolution of Diastereomers
During the total synthesis of dolastatin analogues, assessing the diastereomeric purity of the final pentapeptide is a critical quality control step. Early analytical attempts using standard reversed-phase HPLC (C18 column with 1% acetic acid in acetonitrile/water) failed to resolve authentic Dolastatin 10 from its unnatural (6R)-isodolastatin 10 counterpart[6].
Causality: The high degree of rotational freedom and structural flexibility within the pentapeptide backbone allows the molecule to adopt multiple transient conformations in solution. These dynamic shifts mask the subtle stereochemical differences at the C-terminus during standard chromatographic separation.
Self-Validating Analytical System: To overcome this, researchers developed a specialized buffered mobile-phase system utilizing 50 mmol dm⁻³ KH₂PO₄ in a 3:1 methanol-water mixture[6]. The addition of the phosphate buffer stabilized the peptide conformers, providing well-defined, baseline-resolved peaks for both the (S)-Doe and (R)-Doe containing peptides. This method serves as the gold standard for validating the stereochemical integrity of synthesized dolastatin derivatives[6].
References
-
Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC (NIH). 1
-
Novel Marine-derived Anticancer Agents: A Phase I Clinical, Pharmacological, and Pharmacodynamic Study of Dolastatin 10 - AACR Journals. 2
-
(R)-Dolaphenine | C11H12N2S | CID 10375649 - PubChem (NIH). 4
-
US5635483A - Tumor inhibiting tetrapeptide bearing modified phenethyl amides - Google Patents. 3
-
EP0600745A1 - The elucidation and synthesis of antineoplastic... - Google Patents.8
-
Structure of N,N-dimethylvalyl-valyl-dolaisoleuine tert-butyl ester - RSC Publishing. 6
-
A Straightforward Approach to Protected (S)-Dolaphenine (Doe), the Unusual Amino Acid Component of Dolastatin 10 - Thieme Connect. 9
-
A Straightforward Approach to Protected (S)-Dolaphenine (Doe)... - ResearchGate. 5
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. US5635483A - Tumor inhibiting tetrapeptide bearing modified phenethyl amides - Google Patents [patents.google.com]
- 4. (R)-Dolaphenine | C11H12N2S | CID 10375649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dolastatins 24: synthesis of (–)-dolastatin 10. X-Ray molecular structure of N,N-dimethylvalyl-valyl-dolaisoleuine tert-butyl ester - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. patents.justia.com [patents.justia.com]
- 8. EP0600745A1 - The elucidation and synthesis of antineoplastic tetrapeptide phenethylamides of dolastatin 10 - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
